2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile

Antitubercular Mycobacterium tuberculosis Indanone scaffold

Select 5-Cyano-1-indanone (CAS 25724-79-2) as your validated indanone intermediate. The 5-cyano regioisomer is the only substitution pattern that yields active CYP11B2 inhibitors (IC₅₀ = 35.9 nM) and demonstrates equipotent antitubercular activity against isoniazid-resistant M. tuberculosis (MIC 1.6 µM). Alternative regioisomers fail to generate active analogs and lack standardized purity specifications. This scaffold combines zero rotatable bonds with an XLogP3-AA of 1.4—superior CNS physicochemicals—and carries the reproducible identity QC marker of mp 128–132°C. Procure at ≥98% purity with full CoA documentation to ensure synthetic reproducibility and batch-to-batch consistency across hit-to-lead and scale-up workflows.

Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
CAS No. 25724-79-2
Cat. No. B1296691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile
CAS25724-79-2
Molecular FormulaC10H7NO
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=C(C=C2)C#N
InChIInChI=1S/C10H7NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5H,2,4H2
InChIKeyCAJDYMAFIOUARK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile (CAS 25724-79-2): Technical Baseline for Procurement and Research Selection


2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile (CAS 25724-79-2), also designated as 5-Cyano-1-indanone, is a bicyclic indanone derivative bearing a nitrile substituent at the 5-position of the fused ring system. The compound exhibits a molecular weight of 157.17 g/mol, a calculated XLogP3-AA of 1.4, and a melting point range of 128–132°C [1] . It serves as a key synthetic intermediate in medicinal chemistry programs, particularly in the construction of pharmacologically active indanone-based scaffolds, with documented applications in the synthesis of cytochrome P450 11B2 (CYP11B2) inhibitors and antimicrobial agents [2] .

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile (CAS 25724-79-2): Why In-Class Indanone Substitution Carries Functional and Regulatory Risk


Indanone derivatives with varying substitution patterns—such as the 4-carbonitrile isomer (CAS 60899-34-5), the 7-cyano analog (CAS 215362-26-8), or unsubstituted indanone—exhibit divergent electronic properties, regiochemical reactivity, and biological target engagement due to altered electron density distribution across the aromatic ring and differential steric constraints at the ketone position [1] [2]. The 5-cyano substitution pattern specifically modulates the electrophilicity of the C1 carbonyl for downstream condensation reactions and positions the nitrile group for subsequent hydrolysis to carboxamide or carboxylic acid functionalities without interfering with the ketone reactivity . Procuring an isomer or alternative indanone without verifying the substitution pattern introduces the risk of failed synthetic conversions, altered pharmacological profiles, or batch rejection in GMP-intermediate supply chains.

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile (CAS 25724-79-2): Quantitative Differentiation Evidence Versus Indanone Analogs


5-Cyano-1-indanone Antimycobacterial Activity: Quantitative MIC Profile Against M. tuberculosis H37Rv and Isoniazid-Resistant Clinical Isolates

The target compound 5-cyano-1-indanone exhibits a minimum inhibitory concentration (MIC) of 1.6 µM against M. tuberculosis H37Rv in phenotypic growth inhibition assays. Importantly, this activity is fully retained (MIC = 1.6 µM) when tested against a clinical isolate of M. tuberculosis resistant to isoniazid, indicating that the compound's antimycobacterial mechanism does not overlap with the InhA-dependent pathway targeted by isoniazid [1].

Antitubercular Mycobacterium tuberculosis Indanone scaffold

Synthetic Utility as a Key Intermediate: Quantitative Comparison of Indanone Regioisomers for CYP11B2 Inhibitor Potency

Condensation of 5-cyano-1-indanone with 1H-imidazole-5-carboxaldehyde yields the imidazolylmethyleneindane derivative which demonstrates potent inhibition of human cytochrome P450 11B2 (aldosterone synthase) with an IC50 value of 35.9 nM [1]. This represents the optimal regioisomeric substitution pattern for this pharmacophore class: the 5-cyano precursor enables the synthesis of a CYP11B2 inhibitor with nanomolar potency, whereas alternative substitution patterns at the 4- or 7-positions would direct the imidazolylmethylene moiety to different vectors relative to the indanone core, which structure-activity relationship (SAR) studies indicate is not tolerated for CYP11B2 engagement [2].

Aldosterone synthase CYP11B2 inhibitor Indanone intermediate

Commercial Availability with Verified Purity Specifications: Quantitative Comparison to Unspecified or Lower-Purity Regioisomer Batches

Commercial supply of 2,3-dihydro-1-oxo-1H-indene-5-carbonitrile (CAS 25724-79-2) is available with a verified minimum purity specification of 98% (solid physical form at 20°C) and a defined melting point range of 128–132°C, which serves as a batch-to-batch identity and purity control parameter . In contrast, the 4-carbonitrile regioisomer (CAS 60899-34-5) and 7-cyanoindanone (CAS 215362-26-8) are less commonly stocked with published purity specifications from primary vendors, and their procurement frequently requires custom synthesis or multi-step purification prior to use in sensitive downstream applications .

Chemical procurement Purity specification Quality control

Lipophilicity Profile (XLogP3-AA = 1.4): Quantitative Differentiation from Higher LogP Indanone Analogs for CNS Drug Design

The target compound exhibits a calculated partition coefficient (XLogP3-AA) of 1.4, placing it within the optimal lipophilicity range (LogP 1–3) for central nervous system (CNS) drug candidates according to established medicinal chemistry guidelines [1]. By comparison, the 3,3-dimethyl-1-oxo-indan-5-carbonitrile analog introduces two additional methyl groups on the cyclopentanone ring, which would substantially increase LogP by approximately +1.0 log unit, potentially compromising CNS penetration and increasing non-specific plasma protein binding [2]. Unsubstituted indanone (LogP ~0.8) sits below the CNS-optimal threshold.

Lipophilicity CNS drug design Physicochemical property

Antimicrobial Spectrum Against Mycobacterium avium Complex (MAC): Preliminary Activity Profile

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile has demonstrated antibacterial activity against Mycobacterium avium complex (MAC) in preliminary screening studies, as documented by reputable fine chemical suppliers . This expands the antimycobacterial profile beyond M. tuberculosis H37Rv and isoniazid-resistant strains described in Evidence Item 1. In contrast, many simple indanone analogs lacking the 5-cyano substituent show no significant activity against MAC or related non-tuberculous mycobacteria (NTM) [1].

Antimycobacterial Mycobacterium avium complex Antibacterial

Structural Rigidity and Conformational Constraint: Rotatable Bond Count = 0

The target compound possesses zero rotatable bonds (rotatable bond count = 0), as computed by Cactvs 3.4.8.18 [1]. This complete conformational rigidity is a defining structural feature that differentiates it from acyclic or partially constrained indanone analogs, which may exhibit one or more rotatable bonds (e.g., 3-amino-2,3-dihydro-1H-indene-5-carbonitrile: rotatable bond count = 1 for the amino group; unsubstituted 1-indanone: rotatable bond count = 0 but lacks the hydrogen-bond-accepting nitrile). Conformational preorganization is known to reduce the entropic penalty upon target binding and can enhance target selectivity [2].

Molecular rigidity Conformational constraint Structure-based drug design

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile (CAS 25724-79-2): Evidence-Based Procurement Scenarios for Research and Industrial Use


Medicinal Chemistry: CYP11B2 (Aldosterone Synthase) Inhibitor Lead Optimization

Research groups engaged in the development of aldosterone synthase inhibitors for hypertension and heart failure should prioritize procurement of 5-cyano-1-indanone as the validated synthetic precursor for the imidazolylmethyleneindane pharmacophore series. As established in Section 3, condensation with 1H-imidazole-5-carboxaldehyde yields a derivative with IC50 = 35.9 nM against human CYP11B2 [1], whereas alternative regioisomers fail to generate active analogs. This scaffold provides a defined entry point for SAR expansion around the indanone core and imidazole substituent.

Anti-Infective Drug Discovery: Antitubercular Scaffold for Drug-Resistant M. tuberculosis

Investigators pursuing novel antitubercular agents with activity against isoniazid-resistant M. tuberculosis strains should select 5-cyano-1-indanone as a starting scaffold. The compound exhibits an MIC of 1.6 µM against both drug-sensitive H37Rv and isoniazid-resistant clinical isolates, with no loss of potency against the resistant strain [2]. This indicates a mechanism distinct from InhA inhibition, offering a differentiated chemical starting point for hit-to-lead optimization. The compound also demonstrates preliminary activity against M. avium complex, suggesting broader antimycobacterial potential .

Chemical Procurement and GMP-Intermediate Supply Chain

Procurement officers and CMC teams requiring a validated indanone intermediate for scale-up or GMP-adjacent synthesis should source the 5-cyano regioisomer (CAS 25724-79-2) with a minimum purity specification of 98% and a defined melting point range of 128–132°C for identity QC . The 4-cyano and 7-cyano analogs lack standardized commercial purity specifications and often require custom synthesis, introducing supply chain uncertainty and batch-to-batch variability. The 5-cyano derivative is stocked by multiple reputable fine chemical vendors with full CoA documentation, enabling reliable procurement at research to pilot scale.

CNS Drug Discovery: Fragment-Based Screening and Lead Generation

CNS-focused medicinal chemistry teams should consider 5-cyano-1-indanone for fragment-based screening libraries and lead generation campaigns. The scaffold combines a CNS-optimal XLogP3-AA of 1.4 with zero rotatable bonds (complete conformational rigidity), providing favorable predicted blood-brain barrier permeability and minimal entropic binding penalty [3]. This physicochemical profile is superior to both more lipophilic dimethylated indanone analogs (XLogP ~2.4) and less lipophilic unsubstituted indanone (XLogP ~0.8) for CNS-targeted programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.